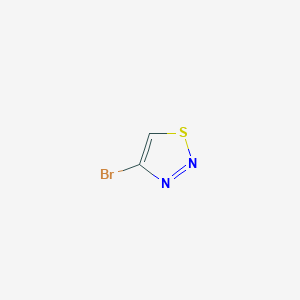

4-Bromo-1,2,3-thiadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromothiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrN2S/c3-2-1-6-5-4-2/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFOJURELNUINM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NS1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500314-99-8 | |

| Record name | 4-bromo-1,2,3-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for Brominated 1,2,3 Thiadiazole Systems

Strategies for Mono-bromoderivatives of Benzofused 1,2,3-Thiadiazoles

The selective synthesis of mono-brominated derivatives of benzofused 1,2,3-thiadiazoles presents a significant chemical challenge. These mono-bromo compounds are highly valuable as they enable the creation of unsymmetrical disubstituted benzothiadiazoles, which are important for developing advanced materials. mdpi.com

Selective Bromination of Benzo[1,2-d:4,5-d′]bis(wikipedia.orgmdpi.comresearchgate.netthiadiazole) (isoBBT)

Benzo[1,2-d:4,5-d′]bis( mdpi.comwikipedia.orgresearchgate.netthiadiazole), also known as isoBBT, is a noteworthy electron-withdrawing building block with potential applications in organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.netnih.gov The controlled bromination of this heterocycle is key to unlocking its full potential in materials science. nih.gov

The selective mono-bromination of isoBBT to yield 4-bromobenzo[1,2-d:4,5-d′]bis( mdpi.comwikipedia.orgresearchgate.netthiadiazole) has been successfully achieved. mdpi.com The optimized method involves the reaction of isoBBT with an excess of bromine in hydrobromic acid. mdpi.comresearchgate.net Specifically, heating the reaction mixture at 80°C for 12 hours results in the formation of the desired mono-brominated product in a moderate yield of 60%. mdpi.com Increasing the temperature to 110°C leads to a decrease in yield, likely due to the decomposition of the product. mdpi.com

Table 1: Bromination of Benzo[1,2-d:4,5-d′]bis( mdpi.comwikipedia.orgresearchgate.netthiadiazole) (3) mdpi.com

| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | NBS | AcOH | 25 | 12 | 3 | >98 |

| 2 | NBS | CHCl₃ | 60 | 12 | 3 | >98 |

| 3 | NBS | DMF | 80 | 12 | 3 | >98 |

| 4 | Br₂ | Dioxane | 25 | 12 | 3 | >98 |

| 5 | Br₂ | HBr | 80 | 12 | 1 | 60 |

NBS = N-Bromosuccinimide

In the effort to find optimal conditions for the bromination of isoBBT, N-Bromosuccinimide (NBS) was also investigated as a brominating agent. researchgate.netmdpi.com NBS is a versatile reagent commonly used for allylic and benzylic brominations, as well as for the bromination of activated aromatic rings. organic-chemistry.orgchemicalbook.commanac-inc.co.jpyoutube.com However, in the case of isoBBT, the use of NBS in various solvents such as acetic acid, chloroform, or dimethylformamide did not yield the desired brominated product. mdpi.com Similarly, using molecular bromine in dioxane was also ineffective. mdpi.com This highlights the unique reactivity of the isoBBT scaffold and the necessity of specific reagents and conditions, like bromine in hydrobromic acid, to achieve the desired transformation. mdpi.comresearchgate.net

Historically, the synthesis of brominated derivatives of isoBBT has been challenging. Early attempts involving the nitrosation of 2,5-diaminobenzene-1,4-dithiol (B96872) in hydrobromic acid resulted in an inseparable mixture of the parent isoBBT, its mono-bromo derivative, and the bis-bromo derivative. mdpi.com This made the isolation and subsequent characterization of the pure mono-brominated compound difficult. The development of a selective bromination method starting from the unsubstituted isoBBT tricycle was a significant advancement, enabling the preparation and full characterization of 4-bromobenzo[1,2-d:4,5-d′]bis( mdpi.comwikipedia.orgresearchgate.netthiadiazole). mdpi.comresearchgate.net The structure of this newly synthesized compound was unequivocally established through various analytical techniques, including elemental analysis, high-resolution mass spectrometry, and NMR spectroscopy (¹H and ¹³C). mdpi.com

Comparative Analysis with N-Bromosuccinimide (NBS) Approaches

General Synthetic Routes for 1,2,3-Thiadiazole (B1210528) Scaffolds Applicable to Bromination

Several classical methods exist for the synthesis of the 1,2,3-thiadiazole ring system, which can subsequently be subjected to bromination. isres.org These methods provide access to a wide range of substituted 1,2,3-thiadiazoles.

Classical Syntheses (e.g., Hurd-Mori, Wolff, Pechmann)

The Hurd-Mori synthesis is a widely used method for preparing 1,2,3-thiadiazoles. wikipedia.orgisres.org This reaction involves the cyclization of hydrazones, which have an α-methylene group, using thionyl chloride. wikipedia.orgthieme-connect.de A variety of mono- and disubstituted 1,2,3-thiadiazoles can be synthesized through this protocol. thieme-connect.demdpi.com The success of the Hurd-Mori reaction can be influenced by the nature of the substituents on the starting material. nih.gov For instance, electron-donating groups may lead to lower yields, while electron-withdrawing groups can result in higher yields. nih.gov

The Wolff synthesis is another foundational method for creating the 1,2,3-thiadiazole ring. isres.orgthieme-connect.de This approach typically involves the reaction of diazo ketones with a thionating agent, such as ammonium (B1175870) hydrosulfide (B80085) or Lawesson's reagent. thieme-connect.depku.edu.cn

The Pechmann synthesis represents one of the earliest methods for constructing the 1,2,3-thiadiazole ring system. thieme-connect.de It involves the reaction of a diazoalkane, such as diazomethane, with an isothiocyanate. thieme-connect.depku.edu.cn

These classical syntheses provide the foundational frameworks for creating the 1,2,3-thiadiazole core, which can then be functionalized, including through bromination, to access a diverse array of derivatives.

Table 2: Compound Names

| Compound Name |

|---|

| 4-Bromo-1,2,3-thiadiazole |

| Benzo[1,2-d:4,5-d′]bis( wikipedia.orgmdpi.comresearchgate.netthiadiazole) (isoBBT) |

| 4-bromobenzo[1,2-d:4,5-d′]bis( mdpi.comwikipedia.orgresearchgate.netthiadiazole) |

| N-Bromosuccinimide (NBS) |

| 2,5-diaminobenzene-1,4-dithiol |

| Acetic acid |

| Chloroform |

| Dimethylformamide |

| Dioxane |

| Hydrobromic acid |

| Thionyl chloride |

| Diazo ketones |

| Ammonium hydrosulfide |

| Lawesson's reagent |

| Diazomethane |

Modern Catalytic Approaches (e.g., Iodine-mediated Cyclization, Microwave-assisted Synthesis)

Catalytic methods have become indispensable in contemporary organic synthesis. For 1,2,3-thiadiazoles, approaches utilizing iodine catalysis and microwave irradiation have emerged as powerful strategies for their construction, including the synthesis of brominated analogues.

Iodine-mediated Cyclization

Molecular iodine has proven to be a versatile and eco-friendly catalyst for various organic transformations. researchgate.net In the context of 1,2,3-thiadiazole synthesis, iodine-catalyzed cyclization of N-tosylhydrazones with elemental sulfur is among the most efficient methods for preparing 4-aryl-1,2,3-thiadiazoles. frontiersin.org This reaction is often triggered by the in-situ generation of an α-iodated tosylhydrazone intermediate. frontiersin.org

One effective strategy involves an I₂/DMSO-mediated three-component cross-coupling reaction of enaminones, elemental sulfur, and tosylhydrazine, which can produce 5-acyl-1,2,3-thiadiazole scaffolds with a broad tolerance for different functional groups and yields up to 92%. mdpi.com Another prominent method is the I₂/CuCl₂-facilitated reaction of methyl ketones with p-toluenesulfonyl hydrazide and potassium thiocyanate (B1210189) (KSCN) in DMSO. mdpi.com This approach yields aryl-substituted thiadiazoles in a range of 71–89%. mdpi.com

A notable example demonstrating the synthesis of a brominated derivative involves a cascade process. mdpi.com In this method, chlorinated ketones react with tosylhydrazine to form an intermediate that subsequently cyclizes with a sulfur reagent in a basic medium to yield disubstituted 1,2,3-thiadiazoles. mdpi.com Research findings indicate that a bromophenyl-substituted substrate achieved the highest yield in this reaction series. mdpi.com

| Starting Materials | Catalyst/Reagents | Solvent | Key Feature | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| N-tosylhydrazones, Sulfur | I₂ | DMSO | Iodine-catalyzed selective cyclization. frontiersin.org | 4-Aryl-1,2,3-thiadiazoles | Good yields. frontiersin.org | frontiersin.org |

| Enaminones, Sulfur, Tosylhydrazine | I₂/DMSO | DMSO | Three-component cross-coupling. mdpi.com | 5-Acyl-1,2,3-thiadiazoles | Up to 92%. mdpi.com | mdpi.com |

| Chlorinated Ketones, Tosylhydrazine, Sulfur Reagent | - (Basic Medium) | - | Cascade process; bromophenyl substrate tested. mdpi.com | Disubstituted 1,2,3-thiadiazoles | 68% (for Bromophenyl). mdpi.com | mdpi.com |

Microwave-assisted Synthesis

Microwave-assisted organic synthesis is a well-established technique that often leads to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. asianpubs.orgresearchgate.net This technology has been successfully applied to the synthesis of 1,2,3-thiadiazole derivatives.

A multi-step, microwave-assisted method has been described for creating substituted 1,2,3-thiadiazole-5-carboxylate scaffolds via a Hurd–Mori reaction, followed by further modifications. mdpi.com In one pathway, a 1,2,3-thiadiazole acetanilide (B955) derivative is reacted with a substituted isothiocyanate, which then cyclizes under alkaline conditions to form a 1,2,4-triazole (B32235) ring attached to the thiadiazole. mdpi.com The final step involves reacting this intermediate with alkyl or benzyl (B1604629) chlorides under microwave irradiation at 90 °C for 15 minutes to produce the target compounds in high yields. mdpi.com

More directly, hydrazone derivatives containing the 1,2,3-thiadiazole moiety have been synthesized by reacting 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (B1349471) with various substituted aldehydes under microwave irradiation. asianpubs.org This method proved highly efficient for producing a bromo-substituted compound. The reaction of the carbohydrazide (B1668358) with 2-bromobenzaldehyde (B122850) under 300 W microwave irradiation for just 4 minutes resulted in a 92.5% yield of the desired product. asianpubs.org

| Reactant 1 | Reactant 2 | Conditions | Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide | 2-Bromobenzaldehyde | Microwave (300 W) | 4 min | N'-(2-Bromobenzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide | 92.5% | asianpubs.org |

Advanced Spectroscopic and Structural Elucidation of Brominated 1,2,3 Thiadiazoles

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 4-Bromo-1,2,3-thiadiazole, the expected molecular formula is C₂HBrN₂S.

HRMS analysis of related, more complex structures containing the bromo-thiadiazole moiety provides insight into expected fragmentation patterns and accurate mass measurements. For instance, in the analysis of 4-bromobenzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.acs.orgmdpi.comthiadiazole), HRMS (ESI-TOF) was used to confirm its molecular formula. Current time information in Bangalore, IN. Similarly, derivatives such as 4-(7-bromobenzo[d] Current time information in Bangalore, IN.acs.orgmdpi.comthiadiazol-4-yl)morpholine have been characterized, with HRMS-ESI confirming the calculated mass for the protonated molecule [M+H]⁺. acs.org These studies underscore the utility of HRMS in validating the presence of the bromine and thiadiazole components in a sample.

| Compound | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) | Ion | Reference |

| 4-Bromobenzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.acs.orgmdpi.comthiadiazole) | C₆H⁷⁹BrN₄S₂Ag | 378.7871 | 378.7870 | [M+Ag]⁺ | Current time information in Bangalore, IN. |

| 4-(7-Bromobenzo[d] Current time information in Bangalore, IN.acs.orgmdpi.comthiadiazol-4-yl)morpholine | C₁₀H₁₁BrN₃OS | 299.9800 | 299.9801 | [M+H]⁺ | acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is fundamental for elucidating the precise arrangement of atoms within a molecule. For this compound, the key features would be a single proton signal in ¹H-NMR and two carbon signals in ¹³C-NMR.

Proton Nuclear Magnetic Resonance (¹H-NMR) Data Analysis

The ¹H-NMR spectrum of this compound is expected to show a single singlet in the aromatic region, corresponding to the hydrogen atom at the 5-position of the thiadiazole ring. The exact chemical shift would be influenced by the electron-withdrawing nature of both the bromine atom and the thiadiazole ring itself. In related structures, the chemical shifts of protons on the thiadiazole or adjacent rings are well-documented. For example, 4-bromobenzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.acs.orgmdpi.comthiadiazole) exhibits a singlet at δ 9.27 ppm. Current time information in Bangalore, IN.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Data Analysis

The ¹³C-NMR spectrum should display two distinct signals for the two carbon atoms of the this compound ring. The carbon atom bonded to the bromine (C4) would appear at a different chemical shift compared to the carbon bonded to the hydrogen (C5). Spectroscopic data from related compounds, such as 4-bromobenzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.acs.orgmdpi.comthiadiazole), show carbon signals in the range of δ 107.5 to 156.5 ppm, which helps in predicting the approximate region for the signals of the target compound. Current time information in Bangalore, IN.

¹H and ¹³C-NMR Data for a Related Compound: 4-bromobenzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.acs.orgmdpi.comthiadiazole) Current time information in Bangalore, IN.

| Nucleus | Chemical Shift (ppm) |

|---|---|

| ¹H | 9.27 (s) |

Advanced Multi-dimensional NMR Techniques (e.g., HSQC, HMBC) for Ambiguous Signal Assignment

While the simple structure of this compound may not necessitate advanced 2D NMR for its own structural confirmation, these techniques are indispensable for more complex derivatives.

HSQC (Heteronuclear Single Quantum Coherence) would be used to correlate the proton signal directly to its attached carbon atom (C5).

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between the proton at C5 and both carbon atoms (C4 and C5) of the ring, confirming the connectivity. These techniques are routinely used to assign signals in substituted thiadiazole systems unambiguously.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the characteristic vibrations of functional groups. For this compound, the IR spectrum would be expected to show absorptions corresponding to C-H, C=N, N=N, and C-S stretching vibrations within the heterocyclic ring. The presence of the C-Br bond would also result in a characteristic absorption in the fingerprint region. In the IR spectrum of 4-bromobenzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.acs.orgmdpi.comthiadiazole), characteristic peaks are observed at 3083 (Ar-H), 1393, 1289, and 1190 cm⁻¹, which are attributed to the ring vibrations. Current time information in Bangalore, IN.

Characteristic IR Absorptions for a Related Benzofused Thiadiazole Current time information in Bangalore, IN.

| **Wavenumber (cm⁻¹) ** | Assignment |

|---|---|

| 3083 | Aromatic C-H stretch |

| 1393, 1289, 1190 | Heterocyclic ring vibrations |

| 886, 796 | C-H out-of-plane bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 1,2,3-thiadiazole (B1210528) ring is an aromatic system, and its UV-Vis spectrum would show absorption bands corresponding to π → π* transitions. The position of the maximum absorption (λ_max) is influenced by substituents on the ring. For 4-bromobenzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.acs.orgmdpi.comthiadiazole) dissolved in CH₂Cl₂, the λ_max is observed at 240 nm. Current time information in Bangalore, IN. A similar absorption profile, likely at a slightly different wavelength, would be expected for the simpler this compound. Studies on related compounds show that the electronic properties and absorption spectra are key areas of investigation, particularly for applications in materials science.

UV-Vis Data for Related Brominated Thiadiazoles

| Compound | λ_max (nm) | Solvent | Reference |

|---|---|---|---|

| 4-Bromobenzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.acs.orgmdpi.comthiadiazole) | 240 | CH₂Cl₂ | Current time information in Bangalore, IN. |

X-ray Diffraction Analysis for Solid-State Molecular Structure and Conformation of Fused Bromo-1,2,3-Thiadiazole Systems

X-ray diffraction analysis is a definitive method for elucidating the precise three-dimensional atomic arrangement of crystalline solids, offering unparalleled insight into molecular structure, conformation, and intermolecular interactions. In the study of fused bromo-1,2,3-thiadiazole systems, this technique has been instrumental in confirming molecular geometries and understanding the influence of bromine substitution on crystal packing.

Detailed research has been conducted on the crystal structures of benzo[1,2-d:4,5-d′]bis( mdpi.comresearchgate.netgrafiati.comthiadiazole) and its bromo derivatives, providing a clear picture of their solid-state conformations. mdpi.comresearchgate.net The structures of the parent compound, its 4-bromo, and its 4,8-dibromo derivatives have been determined, revealing key details about their molecular and electronic properties. mdpi.comresearchgate.net

The molecular structure of 4-bromobenzo[1,2-d:4,5-d′]bis( mdpi.comresearchgate.netgrafiati.comthiadiazole) was unambiguously confirmed through single-crystal X-ray analysis, which was crucial for its selective synthesis and characterization. mdpi.com Similarly, the structure of 4,8-dibromobenzo[1,2-d:4,5-d′]bis( mdpi.comresearchgate.netgrafiati.comthiadiazole) was verified by X-ray analysis, confirming the positions of the bromine atoms. researchgate.net

Another related fused system, 4-(7-bromobenzo[d] mdpi.comresearchgate.netgrafiati.comthiadiazol-4-yl)morpholine, was also characterized using X-ray diffraction. mdpi.comresearchgate.net This analysis confirmed the regioselective substitution of a bromine atom on the 4,7-dibromobenzo[d] mdpi.comresearchgate.netgrafiati.comthiadiazole precursor. mdpi.com

The crystal packing of these fused heterocyclic systems often features distinct stacking arrangements. researchgate.net In the case of the dibromo derivative, the crystal packing is characterized by stacks of molecules linked by weak N···Br interactions. researchgate.net

Crystallographic Data for Fused Bromo-1,2,3-Thiadiazole Derivatives

The crystallographic data obtained from X-ray diffraction studies provide fundamental information about the unit cell and refinement parameters. Below are the data for select fused bromo-1,2,3-thiadiazole compounds.

Table 1: Crystallographic Data for Benzo[1,2-d:4,5-d′]bis( mdpi.comresearchgate.netgrafiati.comthiadiazole) Derivatives

| Parameter | 4-bromobenzo[1,2-d:4,5-d′]bis( mdpi.comresearchgate.netgrafiati.comthiadiazole) | 4,8-dibromobenzo[1,2-d:4,5-d′]bis( mdpi.comresearchgate.netgrafiati.comthiadiazole) |

| Chemical Formula | C₆HBrN₄S₂ | C₆Br₂N₄S₂ |

| Formula Weight | 273.13 | 352.04 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | C2/c |

| a (Å) | 7.9429(4) | 12.3783(4) |

| b (Å) | 7.4789(4) | 7.5501(2) |

| c (Å) | 14.8016(8) | 11.2335(3) |

| α (°) ** | 90 | 90 |

| β (°) | 99.431(2) | 116.353(1) |

| γ (°) | 90 | 90 |

| Volume (ų) ** | 867.74(8) | 940.75(5) |

| Z | 4 | 4 |

| Data sourced from Chmovzh, T. N., et al. (2023). researchgate.net |

Table 2: Crystallographic Data for 4-(7-bromobenzo[d] mdpi.comresearchgate.netgrafiati.comthiadiazol-4-yl)morpholine

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀BrN₃OS |

| Formula Weight | 300.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.458(3) |

| b (Å) | 10.150(2) |

| c (Å) | 10.395(2) |

| α (°) ** | 90 |

| β (°) | 108.64(3) |

| γ (°) | 90 |

| Volume (ų) ** | 1144.3(4) |

| Z | 4 |

| Data sourced from Gudim, N. S., et al. (2021). mdpi.com |

These data underscore the power of X-ray diffraction in providing the foundational structural details necessary for understanding the properties and reactivity of these complex heterocyclic systems. The precise determination of bond lengths, angles, and crystal packing arrangements allows for a deeper comprehension of their electronic nature and potential as building blocks in materials science. mdpi.comnih.gov

Computational Chemistry and Theoretical Studies on Electronic Structure and Reactivity of Brominated 1,2,3 Thiadiazoles

Density Functional Theory (DFT) Calculations for Geometric and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometric and electronic properties of heterocyclic compounds, including brominated 1,2,3-thiadiazoles.

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the ability to donate electrons, while the LUMO energy corresponds to the ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. mdpi.comnih.gov

Computational studies on substituted 1,2,3-thiadiazoles reveal the significant influence of substituents on the FMO energies. For instance, calculations on a series of 4-substituted 1,2,3-thiadiazoles show that electron-withdrawing groups, such as halogens, can lower the HOMO-LUMO energy gap. lew.ro A smaller energy gap generally implies higher reactivity. lew.ro Among halogen-substituted derivatives, 4-fluoro-1,2,3-thiadiazole was found to have the lowest energy gap, indicating it is the most reactive in that series. lew.ro The addition of a bromide group also leads to a significant increase in the heat of formation of the 1,2,3-thiadiazole (B1210528) nucleus. lew.ro

| Compound | Heat of Formation (kcal/mol) | HOMO (a.u.) | LUMO (a.u.) | ΔE (a.u.) |

| 1,2,3-thiadiazole | 69.34 | -0.2522 | -0.0134 | 0.2388 |

| 4-bromo-1,2,3-thiadiazole | 74.34 | -0.2573 | -0.0465 | 0.2108 |

| 4-chloro-1,2,3-thiadiazole | 63.85 | -0.2599 | -0.0462 | 0.2137 |

| 4-fluoro-1,2,3-thiadiazole | 23.95 | -0.2635 | -0.0598 | 0.2037 |

| 4-cyano-1,2,3-thiadiazole | 104.34 | -0.2747 | -0.0694 | 0.2053 |

Data sourced from a study on substituted 1,2,3-thiadiazole derivatives. lew.ro

Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MESP surface maps the electrostatic potential onto the electron density surface, with red areas indicating regions of negative potential (rich in electrons, susceptible to electrophilic attack) and blue areas indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.com

In studies of 1,2,3-thiadiazole derivatives, MESP analysis reveals that the C4 atom often exhibits a high positive charge, identifying it as a preferential site for nucleophilic attack. lew.ro In more complex fused systems like benzo[1,2-d:4,5-d′]bis( mdpi.comnih.govgrafiati.comthiadiazole), MESP maps show distinct positive and negative regions that can describe intermolecular interactions, such as the interaction of the N=N bond (negative potential) with the central benzene (B151609) rings (positive potential). mdpi.com

Electron affinity (EA) is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. It is a measure of a molecule's ability to act as an electron acceptor. High-level theoretical calculations are used to determine EA, which is a key factor in assessing the electronic deficiency of a compound. nih.govnih.govresearchgate.net

Studies on the fused heterocyclic system benzo[1,2-d:4,5-d′]bis( mdpi.comnih.govgrafiati.comthiadiazole) (isoBBT) calculated its electron affinity to be 1.09 eV, which is significantly lower than that of its isomer benzo[1,2-c:4,5-c′]bis mdpi.comnih.govresearchgate.netthiadiazole (BBT) at 1.90 eV. mdpi.comnih.govgrafiati.comnih.govresearchgate.net A crucial finding from these studies is that the incorporation of bromine atoms enhances the electrical deficiency of these thiadiazole systems. mdpi.comnih.govgrafiati.comnih.govresearchgate.netresearchgate.net This increased deficiency raises the reactivity of the compounds in aromatic nucleophilic substitution reactions. mdpi.comnih.govgrafiati.comnih.gov This trend is consistent with observations in other classes of molecules, such as brominated nucleosides, where the electron affinities of 8-bromopurines are significantly higher than their non-halogenated counterparts, making them more effective electron scavengers. nih.gov

Molecular Electrostatic Potential (MESP) Surface Analysis for Reactivity Prediction

Ab Initio Calculations (e.g., EDDB, GIMIC Methods) for Delocalization and Aromaticity Assessment

Ab initio calculation methods, which are based on first principles without including empirical parameters, are employed to study electron delocalization and aromaticity. The Electron Density of Delocalized Bonds (EDDB) and Gauge-Including Magnetically Induced Currents (GIMIC) methods are two such advanced techniques used for these assessments in complex heterocyclic systems. mdpi.comnih.govresearchgate.netgrafiati.com

| Ring System | Change in π-EDDBF upon Bromination |

| Benzene Ring | -0.06 ē |

| Thiadiazole Ring | +0.1 ē |

Data reflects changes in π-electron density of delocalized bonds upon bromine substitution in the benzo[1,2-d:4,5-d′]bis( mdpi.comnih.govgrafiati.comthiadiazole) system. mdpi.com

Mechanistic Insights from Computational Transition State Analysis in Brominated Thiadiazole Reactions

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. Computational transition state analysis allows for the localization of these first-order saddle points on the potential energy surface, providing critical insights into reaction barriers and pathways. asianpubs.org Vibrational mode analysis is used to confirm a true transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. asianpubs.org

While experimental techniques cannot directly observe the structural parameters of a transition state, computational methods can provide this information. asianpubs.org For brominated thiadiazoles, these analyses are crucial for understanding their reactivity. For example, DFT studies of nucleophilic substitution on 3-bromo-1,2,4-thiadiazole (B2785225) revealed a transition state with a partial negative charge on the sulfur atom, which helps to stabilize the intermediate. In reactions like the Suzuki-Miyaura coupling, catalysts can enhance the reaction rate by stabilizing the transition state. In other cases, computational studies have been used to investigate proposed mechanisms, such as a ring-opening metathesis for certain 1,2,4-thiadiazole (B1232254) inhibitors, by modeling the reaction process according to transition state theory. nih.gov These theoretical approaches can reliably elucidate reaction mechanisms, including concerted transformations where multiple bonds are broken and formed simultaneously. asianpubs.org

Influence of Bromine Substitution on Electronic Deficiency and Aromatic Character

The substitution of a bromine atom onto a 1,2,3-thiadiazole ring has a pronounced effect on its electronic properties and reactivity, as elucidated by extensive computational studies.

The primary influence of bromine is the enhancement of the molecule's electronic deficiency. mdpi.comnih.govgrafiati.comnih.govresearchgate.netresearchgate.net This effect, attributed to the electron-withdrawing nature of the halogen, increases the electron affinity of the thiadiazole system. mdpi.comnih.gov Consequently, brominated thiadiazoles are more susceptible to nucleophilic attack and show increased reactivity in reactions such as aromatic nucleophilic substitution (SNAr). mdpi.comnih.govgrafiati.comnih.gov

Reactivity Profiles and Mechanistic Investigations of 4 Brominated 1,2,3 Thiadiazole Analogs

Nucleophilic Aromatic Substitution (SNAr) Reactions on 4-Bromobenzo[1,2-d:4,5-d′]bis(mdpi.comnih.govmdpi.comthiadiazole)mdpi.comnih.gov

The introduction of bromine atoms into the benzo[1,2-d:4,5-d′]bis( mdpi.comnih.govmdpi.comthiadiazole) (isoBBT) core enhances its electron-deficient character, thereby increasing its reactivity towards nucleophilic aromatic substitution (SNAr). nih.govnih.gov The 4-bromo derivative serves as a valuable substrate for synthesizing monosubstituted isoBBT compounds. nih.govnih.gov

Reaction with Various O-, S-, and N-Nucleophilesmdpi.com

Investigations into the reactivity of 4-Bromobenzo[1,2-d:4,5-d′]bis( mdpi.comnih.govmdpi.comthiadiazole) with a range of nucleophiles have shown varied results. mdpi.com The compound is notably resistant to O-nucleophiles. mdpi.comnih.gov Even when heated in solvents like THF or DMSO at 80°C, it does not react with water, methanol, ethanol, phenol, or their corresponding sodium alcoholates. mdpi.comnih.gov Heating the reaction mixtures under these conditions leads to partial decomposition of the starting material rather than nucleophilic substitution. mdpi.comnih.gov

In contrast, the bromine atom can be substituted by S-nucleophiles. mdpi.comnih.gov Reactions with N-nucleophiles, including various aromatic and aliphatic amines, have also been successfully demonstrated. mdpi.comnih.gov The substitution of the bromine atom for amino groups has been studied to produce a series of N-substituted derivatives. mdpi.com

| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Morpholine (B109124) | DMF | 80 | 24 | 85 |

| 2 | Piperidine (B6355638) | DMF | 80 | 24 | 83 |

| 3 | Pyrrolidine | DMF | 80 | 24 | 80 |

| 4 | Aniline | DMF | 120 | 24 | 45 |

Comparative Reactivity Studies with Di-brominated Analogsmdpi.com

When comparing the reactivity of 4-bromobenzo[1,2-d:4,5-d′]bis( mdpi.comnih.govmdpi.comthiadiazole) with its 4,8-dibromo analog, a noticeable difference in reaction kinetics is observed. mdpi.comnih.gov The nucleophilic substitution reactions proceed more slowly for the monobromide compared to the dibromide. mdpi.comnih.govresearchgate.net For instance, the reaction with morpholine requires 24 hours to reach completion with the monobromo derivative, whereas the dibromo derivative reacts completely within 18 hours. mdpi.comnih.gov This trend is also consistent for reactions involving piperidine and pyrrolidine. mdpi.comnih.gov The incorporation of a second bromine atom in the 4,8-dibromo derivative further enhances the electron deficiency of the heterocyclic system, making it more susceptible to nucleophilic attack than the monosubstituted counterpart. nih.govnih.gov

Palladium-Catalyzed Cross-Coupling Reactionsmdpi.comnih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and 4-bromobenzo[1,2-d:4,5-d′]bis( mdpi.comnih.govmdpi.comthiadiazole) is an effective substrate for these transformations. mdpi.comnih.gov These reactions provide pathways to synthesize various monoarylated derivatives, which are of interest for applications in organic electronics. mdpi.comnih.govgrafiati.com

Suzuki–Miyaura Cross-Coupling Strategiesmdpi.com

The Suzuki–Miyaura reaction has been successfully applied to 4-bromobenzo[1,2-d:4,5-d′]bis( mdpi.comnih.govmdpi.comthiadiazole) using a variety of aromatic and heteroaromatic pinacolate esters of boronic acids. mdpi.comnih.gov The optimal conditions for these couplings were determined through systematic variation of reagents, solvents, and temperature. mdpi.comnih.gov A toluene-water solvent system was found to be particularly effective, as the monobromo derivative exhibits greater hydrolytic stability than the dibromo analog, and the water helps to dissolve the inorganic base, promoting the reaction. nih.gov

| Entry | Boronic Acid Pinacolate Ester | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Thiophen-2-yl | Pd(PPh3)4 | K3PO4 | Toluene (B28343)/H2O | 70 |

| 2 | Thiophen-2-yl | Pd(PPh3)4 | K3PO4 | Dioxane | 55 |

| 3 | Thiophen-2-yl | Pd(PPh3)4 | K3PO4 | Xylene | 50 |

| 4 | Phenyl | Pd(PPh3)4 | K3PO4 | Toluene/H2O | 68 |

| 5 | 4-Methoxyphenyl | Pd(PPh3)4 | K3PO4 | Toluene/H2O | 65 |

| 6 | 4-(Trifluoromethyl)phenyl | Pd(PPh3)4 | K3PO4 | Toluene/H2O | 64 |

Stille Cross-Coupling Methodologiesmdpi.com

The Stille cross-coupling reaction offers another effective method for the arylation of 4-bromobenzo[1,2-d:4,5-d′]bis( mdpi.comnih.govmdpi.comthiadiazole). mdpi.comnih.gov This reaction was investigated using various aromatic and heteroaromatic stannyl (B1234572) derivatives. mdpi.comnih.gov Optimal conditions were established using thienyltributyl stannane (B1208499) in the presence of PdCl2(PPh3)2 as the catalyst. nih.gov Refluxing in toluene provided the mono-arylated product in good yield. nih.gov Using other solvents like THF or dioxane resulted in a decreased yield of the desired product. nih.gov

| Entry | Aryl/Heteroaryl Tributylstannane | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Thien-2-yl | PdCl2(PPh3)2 | Toluene | 75 |

| 2 | Thien-2-yl | PdCl2(PPh3)2 | THF | 60 |

| 3 | Thien-2-yl | PdCl2(PPh3)2 | Dioxane | 58 |

| 4 | Fur-2-yl | PdCl2(PPh3)2 | Toluene | 72 |

| 5 | Phenylethynyl | PdCl2(PPh3)2 | Toluene | 68 |

C-H Direct Arylation Reactionsmdpi.com

Direct C-H arylation reactions represent a more modern and environmentally friendly approach to forming C-C bonds, as they reduce the number of synthetic steps and avoid the use of toxic organometallic reagents common in traditional cross-coupling reactions. mdpi.com The palladium-catalyzed C-H direct arylation of 4-bromobenzo[1,2-d:4,5-d′]bis( mdpi.comnih.govmdpi.comthiadiazole) has been explored, providing a pathway for the selective synthesis of monoarylated derivatives. mdpi.comnih.gov For instance, the reaction of the 4-bromo tricycle with thiophene (B33073) has been studied to achieve C-H activation and subsequent arylation. mdpi.com This methodology is valuable for creating unsymmetrically substituted isoBBT derivatives, which are promising candidates for components in organic photovoltaics. nih.gov

Role of Bromine Atom in Modulating Reactivity and Functionalization Pathways

The bromine atom, a halogen, is a versatile functional group in organic synthesis, and its incorporation into the 1,2,3-thiadiazole (B1210528) ring at the 4-position significantly influences the molecule's chemical behavior. This influence stems from a combination of electronic and steric effects, which in turn dictate the feasibility and outcome of various chemical transformations.

One of the primary roles of the bromine atom is to serve as a leaving group in nucleophilic substitution reactions. The carbon-bromine bond can be cleaved, allowing for the introduction of a wide array of nucleophiles, thereby enabling the synthesis of diverse derivatives. For instance, in related brominated thiadiazole systems, the bromine atom facilitates substitution reactions with amines and thiols. This reactivity is fundamental to the construction of more complex molecular architectures built upon the thiadiazole scaffold.

Furthermore, the bromine atom is instrumental in facilitating palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions. nih.gov These reactions are powerful tools for forming carbon-carbon bonds, allowing for the attachment of aryl, heteroaryl, and other organic fragments to the thiadiazole core. mdpi.commdpi.com The ability of 4-bromo-1,2,3-thiadiazole analogs to participate in these transformations significantly expands their synthetic utility. For example, studies on 4-bromobenzo[1,2-d:4,5-d′]bis( mq.edu.aumdpi.comthiadiazole) have demonstrated its successful use in both Suzuki-Miyaura and Stille cross-coupling reactions to produce mono- and bis-arylated derivatives. mdpi.commdpi.com

The following table provides a summary of the key roles of the bromine atom in the reactivity of 1,2,3-thiadiazole analogs based on findings from related systems.

| Role of Bromine Atom | Reaction Type | Example Application |

| Leaving Group | Nucleophilic Aromatic Substitution (SNAr) | Substitution with amines, thiols, and other nucleophiles to create diverse derivatives. mdpi.com |

| Cross-Coupling Partner | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille) | Formation of C-C bonds by coupling with boronic acids or organostannanes to introduce aryl and other organic groups. nih.govmdpi.commdpi.com |

| Electronic Modifier | Enhances Electrophilicity | Increases the reactivity of the thiadiazole ring towards nucleophilic attack. nih.govresearchgate.net |

Regioselectivity in Functionalization of Related Thiadiazole Systems

Regioselectivity, the control of the position at which a chemical reaction occurs, is a critical aspect of the functionalization of heterocyclic compounds like 1,2,3-thiadiazoles. The inherent asymmetry of the 1,2,3-thiadiazole ring and the influence of existing substituents, such as a bromine atom, direct incoming reagents to specific positions.

In the context of this compound analogs, functionalization can occur at various positions on the heterocyclic ring or on fused aromatic rings. For instance, in the functionalization of 2,1,3-benzothiadiazole (B189464) (BTD), a related system, regioselective iridium-catalyzed C-H borylation has been used to access versatile building blocks for further derivatization at the C4, C5, C6, and C7 positions. diva-portal.orgacs.org This highlights how modern catalytic methods can achieve high regioselectivity.

Studies on the nucleophilic aromatic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis( mq.edu.aumdpi.comthiadiazole) have shown that selective substitution of one bromine atom is possible with nitrogen nucleophiles, while reactions with thiols tend to result in the substitution of both bromine atoms. mdpi.com This difference in reactivity demonstrates how the nature of the nucleophile can influence the regiochemical outcome.

Furthermore, the electronic nature of substituents on the thiadiazole ring can have a remarkable effect on the regioselectivity of reactions. In Rh(I)-catalyzed denitrogenative transannulation reactions of 1,2,3-thiadiazoles, electron-donating and small groups at the C5-position favor the formation of 2,3,4-substituted thiophenes, whereas strong electron-withdrawing or sterically demanding substituents lead to 2,3,5-substituted products. mq.edu.au

The table below illustrates examples of regioselectivity observed in the functionalization of related thiadiazole systems.

| Thiadiazole System | Reaction Type | Directing Factors | Regiochemical Outcome |

| 2,1,3-Benzothiadiazole (BTD) | Iridium-Catalyzed C-H Borylation | Catalyst control | Selective borylation at C5 or C4/C6 positions. diva-portal.orgacs.org |

| 4,8-Dibromobenzo[1,2-d:4,5-d']bis( mq.edu.aumdpi.comthiadiazole) | Nucleophilic Aromatic Substitution | Nature of the nucleophile | Selective monosubstitution with nitrogen nucleophiles; disubstitution with thiols. mdpi.com |

| Substituted 1,2,3-Thiadiazoles | Rh(I)-Catalyzed Transannulation | Electronic and steric nature of C5 substituent | Formation of either 2,3,4- or 2,3,5-substituted thiophenes. mq.edu.au |

Advanced Derivatization and Functionalization Approaches for Creating Complex Architectures from Brominated 1,2,3 Thiadiazoles

Synthesis of Monosubstituted and Unsymmetrically Substituted Benzo-bis-1,2,3-thiadiazole Derivatives

The synthesis of benzo-bis-1,2,3-thiadiazole derivatives, particularly those that are monosubstituted or unsymmetrically substituted, presents a unique challenge and opportunity in the design of novel organic materials. The benzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.thieme-connect.denih.govthiadiazole) (isoBBT) framework is an electron-withdrawing building block with potential applications in organic light-emitting diodes (OLEDs) and organic solar cells. grafiati.comnih.govnih.gov The strategic introduction of substituents allows for the fine-tuning of the electronic properties of these materials.

4-Bromobenzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.thieme-connect.denih.govthiadiazole) has emerged as a key intermediate for accessing monosubstituted and unsymmetrically substituted isoBBT derivatives. grafiati.comnih.govnih.gov Researchers have focused on developing selective reactions that target either the bromine atom or the adjacent C-H bond. This selectivity is crucial for the stepwise introduction of different functional groups, leading to unsymmetrical architectures. grafiati.comnih.govnih.gov

One notable approach involves the selective cyanation of 4-bromobenzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.thieme-connect.denih.govthiadiazole). mdpi.com This reaction, typically carried out using copper(I) cyanide in a solvent like DMF, yields benzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.thieme-connect.denih.govthiadiazole)-4-carbonitrile. mdpi.com The resulting cyano-derivative can then serve as a precursor for further functionalization, such as through palladium-catalyzed C–H direct arylation reactions, to introduce aryl or thienyl groups at the 7-position, thus creating unsymmetrically 4,7-disubstituted benzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.thieme-connect.denih.govthiadiazoles). mdpi.com

The selective substitution of the bromine atom in 4-bromobenzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.thieme-connect.denih.govthiadiazole) can also be achieved through nucleophilic aromatic substitution (SNAr) reactions. grafiati.com Conditions have been identified for the selective reaction with nitrogen nucleophiles to yield monosubstituted products. grafiati.com In contrast, reactions with thiols tend to lead to bis-derivatives. grafiati.com

Strategies for Incorporating (Het)aryl Groups via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of brominated 1,2,3-thiadiazoles. Reactions such as the Suzuki-Miyaura and Stille couplings are particularly effective for introducing a wide variety of aryl and heteroaryl groups. grafiati.comnih.gov

For instance, 4,8-dibromobenzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.thieme-connect.denih.govthiadiazole) can undergo selective mono- or bis-arylation via Suzuki-Miyaura and Stille reactions, highlighting the tunability of these cross-coupling methods. nih.govnih.gov The choice of catalyst, ligands, base, and reaction conditions plays a critical role in controlling the selectivity and yield of the desired products. nih.gov For example, using Pd(OAc)2 with potassium pivalate (B1233124) as a base in toluene (B28343) can lead to both mono- and bis-arylated products when reacting with (2-ethylhexyl)thiophene. nih.gov

Direct (het)arylation reactions, a more atom-economical alternative to traditional cross-coupling methods, have also been successfully employed. nih.govnih.gov The reaction of benzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.thieme-connect.denih.govthiadiazole) with bromo(iodo)arenes and -thiophenes in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand provides a direct route to 4-mono- and 4,8-di(het)arylated derivatives. researchgate.net

The Buchwald-Hartwig amination, another important palladium-catalyzed cross-coupling reaction, has been utilized to synthesize N-aryl and N,N-diaryl substituted 5-amino-1,2,3-triazolyl 2,1,3-benzothiadiazoles, demonstrating the versatility of this methodology in creating complex nitrogen-containing heterocyclic systems. mdpi.com

| Coupling Reaction | Reactants | Catalyst System | Product Type | Ref |

| Suzuki-Miyaura | 4,8-dibromobenzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.thieme-connect.denih.govthiadiazole), Arylboronic acid | Pd catalyst | Mono- and bis-arylated derivatives | nih.govnih.gov |

| Stille | 4,8-dibromobenzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.thieme-connect.denih.govthiadiazole), Organostannane | Pd catalyst | Mono- and bis-arylated derivatives | grafiati.comnih.gov |

| Direct C-H Arylation | Benzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.thieme-connect.denih.govthiadiazole), (Het)aryl halide | Pd(OAc)2, PBut2MeHBF4 | 4-mono- and 4,8-di(het)arylated derivatives | researchgate.net |

| Buchwald-Hartwig Amination | 5-amino-1,2,3-triazole-2,1,3-benzothiadiazole, (Het)aryl bromide | (THP-Dipp)Pd(cinn)Cl, NaOtBu | N-aryl and N,N-diaryl substituted aminotriazoles | mdpi.com |

Expansion of Thiadiazole Scaffolds through Functional Group Transformations (e.g., Reduction, Oxidation, Amination)

Beyond cross-coupling reactions, the functional groups on the 1,2,3-thiadiazole (B1210528) ring can be transformed to further expand the molecular complexity and diversity of the resulting scaffolds.

Reduction: The reduction of the 1,2,3-thiadiazole ring has proven to be challenging. rsc.orgnih.gov Many common reducing agents either fail to react or lead to the decomposition of the ring system. rsc.orgnih.gov However, an unusual dimeric ring enlargement was observed when ethyl 1,2,3-thiadiazole-4-carboxylate was treated with samarium and iodine in methanol, yielding dimethyl 1,2,5-trithiepan-4,6-dicarboxylates. rsc.orgnih.gov This highlights the potential for unexpected and novel transformations under specific reducing conditions.

Oxidation: The oxidation of 1,2,3-thiadiazoles can occur at the sulfur or nitrogen atoms. thieme-connect.de Treatment with one equivalent of a peracid typically results in the formation of a 3-N-oxide. thieme-connect.de Further oxidation with an excess of the peracid can lead to oxidation at the sulfur atom. thieme-connect.de The cytochrome P450 enzyme system can also oxidize the 1,2,3-thiadiazole ring, leading to the extrusion of the heteroatoms and the formation of acetylenes in the case of monocyclic derivatives. nih.gov

Amination: Direct amination of the 1,2,3-thiadiazole ring can be achieved through nucleophilic substitution of a suitable leaving group, such as a halogen. For example, 5-chloro-1,2,3-thiadiazole (B1587204) can be aminated to produce 5-amino-1,2,3-thiadiazole. google.comshippai.org Another route to amino-thiadiazoles involves the reaction of a diazoacetonitrile with hydrogen sulfide (B99878) in the presence of a base. google.com The amino group itself can then be a handle for further derivatization.

| Transformation | Reagent(s) | Product | Ref |

| Reduction | Samarium, Iodine, Methanol | 1,2,5-Trithiepane derivative | rsc.orgnih.gov |

| Oxidation | Peracid (1 equiv.) | 1,2,3-Thiadiazole-3-N-oxide | thieme-connect.de |

| Oxidation | Peracid (excess) | N-oxide and S-oxide products | thieme-connect.de |

| Amination | Ammonia | 5-Amino-1,2,3-thiadiazole | google.comshippai.org |

Design and Synthesis of Ligands Incorporating 1,2,3-Thiadiazole Moieties

The unique electronic properties and coordination capabilities of the 1,2,3-thiadiazole ring make it an attractive component in the design of ligands for metal complexes. These ligands can have applications in catalysis, materials science, and medicinal chemistry.

The synthesis of such ligands often involves the elaboration of functional groups attached to the 1,2,3-thiadiazole core. For instance, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide can be condensed with various aldehydes or ketones to form Schiff base ligands. researchgate.netgrowingscience.com These multitoothed ligands can then be used to chelate a variety of transition metals. researchgate.netgrowingscience.com

Another strategy involves the incorporation of the 1,2,3-thiadiazole moiety into larger, more complex ligand frameworks. This can be achieved through the cross-coupling reactions discussed previously, allowing for the connection of the thiadiazole unit to other heterocyclic or aromatic systems with known coordinating abilities. The resulting ligands can exhibit interesting photophysical and electrochemical properties, which can be further modulated by complexation with metal ions.

The design of these ligands is often guided by the desired application. For example, ligands incorporating the benzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.thieme-connect.denih.govthiadiazole) core are being explored for their potential in creating novel materials for organic electronics, where the metal complex can influence charge transport and emissive properties. grafiati.comnih.govnih.gov

Applications and Research Frontiers of Brominated 1,2,3 Thiadiazole Derivatives

Building Blocks in Organic Synthesis and Heterocyclic Chemistry

The 4-bromo-1,2,3-thiadiazole core is a versatile building block in the field of organic and heterocyclic chemistry. The presence of a bromine atom on the thiadiazole ring provides a reactive site for various chemical transformations, making it a valuable precursor for the synthesis of more complex molecules.

One of the primary applications of brominated 1,2,3-thiadiazoles is in cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Stille couplings, are effectively employed to introduce aryl or heteroaryl groups at the bromine-substituted position. These reactions are instrumental in creating a diverse range of derivatives with tailored electronic and photophysical properties. For instance, the selective mono- or diarylation of brominated benzobis(thiadiazole) systems allows for the construction of unsymmetrically substituted compounds, which are of great interest for various applications.

Furthermore, the bromine atom can undergo nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles, including amines, thiols, and alkoxides. The reactivity of the C-Br bond towards nucleophilic attack is enhanced by the electron-withdrawing nature of the thiadiazole ring. Researchers have successfully demonstrated the selective substitution of the bromine atom, providing access to a wide array of functionalized 1,2,3-thiadiazole (B1210528) derivatives.

The ability to selectively functionalize the this compound scaffold through these synthetic methodologies has made it a key intermediate in the construction of a variety of heterocyclic systems. These new structures often exhibit unique biological activities or material properties, highlighting the importance of this compound as a foundational element in modern synthetic chemistry.

Optoelectronic Materials and Devices

The electron-deficient nature of the 1,2,3-thiadiazole ring, further enhanced by the presence of a bromine atom, makes its derivatives highly suitable for applications in optoelectronic materials and devices. These compounds are being actively investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and dye-sensitized solar cells (DSSCs).

Components for Organic Light-Emitting Diodes (OLEDs)

Brominated 1,2,3-thiadiazole derivatives, particularly those based on fused systems like benzo[1,2-d:4,5-d′]bis(thiadiazole), are promising building blocks for the synthesis of materials for OLEDs. The electron-withdrawing character of the thiadiazole moiety contributes to the formation of materials with low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is a crucial property for electron-transporting or emissive layer materials in OLED devices. The ability to functionalize these molecules through cross-coupling reactions allows for the tuning of their emission colors and the optimization of their charge-transport properties.

Materials for Organic Field-Effect Transistors (OFETs)

The development of n-type organic semiconductors is a critical area of research for complementary logic circuits, and brominated 1,2,3-thiadiazole derivatives show potential in this domain. The inherent electron-deficient character of the 1,2,3-thiadiazole ring system facilitates electron transport. The introduction of bromine atoms can further lower the LUMO energy, a desirable trait for n-type materials. The versatility of these brominated compounds as building blocks allows for the synthesis of larger, more complex molecules and polymers with tailored properties for OFET applications.

Constituents for Dye-Sensitized Solar Cells (DSSCs)

Brom

Medicinal Chemistry Scaffold Research (Focus on Scaffold Utility for Designing New Compounds)

The 1,2,3-thiadiazole ring is a significant pharmacophore in medicinal chemistry, valued for its versatile biological activities. mdpi.comencyclopedia.pub This five-membered heterocyclic structure serves as a privileged template for designing new therapeutic agents due to its broad spectrum of pharmacological effects, including antifungal, antiviral, anticancer, and antiamoebic properties. mdpi.com The stability of the thiadiazole nucleus has encouraged medicinal chemists to explore numerous structural variations to enhance its therapeutic potential. innovareacademics.in The inclusion of a bromine atom onto the thiadiazole scaffold or its substituents can enhance reactivity and biological activity, making brominated derivatives particularly interesting for developing novel compounds. mdpi.com The 1,2,3-thiadiazole framework is a key building block in the synthesis of a wide array of biologically active molecules. nanobioletters.comresearchgate.net

Exploration as Promising Scaffolds for Biological Activity (e.g., Enzyme Inhibitors, Receptor Blockers)

The 1,2,3-thiadiazole scaffold has been successfully utilized to develop compounds with potent and specific biological activities, targeting various enzymes and receptors.

Enzyme Inhibitors :

Necroptosis Inhibitors : A series of nih.govresearchgate.netthiadiazole benzylamides were identified as potent inhibitors of necroptosis, a form of regulated cell death. nih.gov These compounds, termed necrostatins, represent a significant development in targeting pathways involved in pathological conditions where regulated necrosis occurs. nih.gov

Hsp90 Inhibitors : Substituted 4,5-diaryl-1,2,3-thiadiazoles have been investigated as inhibitors of the Hsp90 chaperone protein. mdpi.com Since Hsp90 is crucial for the stability and function of many proteins required for tumor cell growth, its inhibition is a key strategy in anticancer drug development. mdpi.com

Carbonic Anhydrase Inhibitors : While not specific to the 4-bromo derivative, fused 1,2,3-thiadiazole sulfonamides have been reported as inhibitors of carbonic anhydrase, demonstrating the scaffold's utility in targeting this enzyme class. mdpi.com

Receptor Blockers :

Cannabinoid-1 (CB1) Receptor Antagonists : In the search for treatments for obesity, structure-activity relationship studies identified a diarylpyrazolyl thiadiazole derivative, which includes a 4-bromophenyl group, as a potent and selective cannabinoid-1 receptor antagonist. nih.gov The compound, 2-(4-((1H-1,2,4-triazol-1-yl)methyl)-5-(4-bromophenyl)-1-(2-chlorophenyl)-1H-pyrazol-3-yl)-5-tert-butyl-1,3,4-thiadiazole, was selected as a preclinical candidate based on its efficacy and favorable pharmacokinetic profile. nih.gov

Other Biological Activities :

Antiamoebic Activity : A quinoline-based hydrazone cyclized to form a 4-bromo phenyl-1,2,3-thiadiazole derivative demonstrated potent antiamoebic activity against E. histolytica. mdpi.comencyclopedia.pub It showed a significantly lower IC₅₀ value (0.24 µM) compared to the standard drug metronidazole (B1676534) (IC₅₀ = 1.80 µM). mdpi.comencyclopedia.pub

Anti-HIV Activity : A notable 1,2,3-thiadiazole derivative, 5-(2,4-dibromophenyl)-1,2,3-thiadiazole, proved to be a highly active agent against HIV-1, with an EC₅₀ value of 0.0364 µM. mdpi.comencyclopedia.pub This potency was significantly higher than that of the reference drug Nevirapine (NVP). mdpi.comencyclopedia.pub

| 1,2,3-Thiadiazole Derivative Class | Biological Target/Activity | Key Findings | Reported Potency |

|---|---|---|---|

| nih.govresearchgate.netThiadiazole benzylamides | Enzyme Inhibition (Necroptosis) | Identified as potent necroptosis inhibitors (necrostatins). nih.gov | Data specific to individual compounds within the series. nih.gov |

| 4-Bromo phenyl-1,2,3-thiadiazole | Antiamoebic | Showed potent activity against E. histolytica. mdpi.comencyclopedia.pub | IC₅₀ = 0.24 µM mdpi.comencyclopedia.pub |

| 5-(2,4-dibromophenyl)-1,2,3-thiadiazole | Anti-HIV-1 | Demonstrated highly potent antiviral activity in MT-4 cells. mdpi.comencyclopedia.pub | EC₅₀ = 0.0364 µM mdpi.comencyclopedia.pub |

| 4,5-diaryl-1,2,3-thiadiazoles | Enzyme Inhibition (Hsp90) | Act as inhibitors of the Hsp90 chaperone protein, an anticancer target. mdpi.com | Data specific to individual compounds within the series. mdpi.com |

| Diarylpyrazolyl thiadiazoles with a 4-bromophenyl group | Receptor Antagonist (Cannabinoid-1) | Identified as potent and selective CB1 receptor antagonists for obesity treatment. nih.gov | Selected as a preclinical candidate. nih.gov |

Structure-Activity Relationship (SAR) Studies for Scaffold Modification

Structure-activity relationship (SAR) studies are crucial for optimizing the 1,2,3-thiadiazole scaffold to enhance biological activity and selectivity. These studies reveal how different substituents and their positions on the heterocyclic ring influence the compound's therapeutic effects.

SAR of Necroptosis Inhibitors :

For the nih.govresearchgate.netthiadiazole benzylamides that inhibit necroptosis, SAR studies revealed several key structural requirements for optimal activity. nih.gov

Position 4 Substituents : Introduction of small, branched alkyl groups like isopropyl, cyclopropyl, and cyclobutyl at the 4-position of the 1,2,3-thiadiazole ring increased activity. nih.gov Conversely, larger groups such as tert-butyl or phenyl at this position led to a decrease in activity. nih.gov

Position 5 Substituents : A 2,6-dihalobenzylamide group at the 5-position was found to be optimal. nih.gov Specifically, a 2-chloro-6-fluoro substitution on the phenyl ring was often more potent than 2,6-dichloro or 2,6-difluoro substitutions. nih.gov

Linker Modification : The benzylamide linker between the thiadiazole and the phenyl ring was essential for activity. Homologous structures like the phenethyl amide or the truncated anilide were significantly less active. nih.gov

SAR of Anti-HIV Agents :

In the development of 1,2,3-thiadiazole derivatives as anti-HIV-1 agents, SAR studies highlighted the critical role of halogen substitution on the phenyl ring. mdpi.comencyclopedia.pub

A 2,4-dibromo substitution on the phenyl ring attached to the thiadiazole core resulted in a significant increase in antiviral potency. mdpi.comencyclopedia.pub

The antiviral strength followed a clear trend based on the halogen substituents: 2,4-Br₂ > 2,4-Cl₂ > 2,4-F₂. mdpi.comencyclopedia.pub This indicates that the size and electronic properties of the bromine atoms are highly favorable for this specific biological interaction. mdpi.comencyclopedia.pub

| Position on Scaffold | Favorable Substituents | Unfavorable Substituents | Impact on Activity |

|---|---|---|---|

| 4-position of nih.govresearchgate.netthiadiazole | Isopropyl, Cyclopropyl, Cyclobutyl | tert-Butyl, Phenyl | Small, cyclic alkyl groups were optimal for potency. nih.gov |

| 5-position (Benzylamide Phenyl Ring) | 2-chloro-6-fluoro | 2,6-dichloro, 2,6-difluoro, 2-methylphenyl | Specific di-halo substitutions were necessary for potent activity. nih.gov |

| Linker between rings | Benzylamide | Secondary amine, Imide, Phenethyl amide | The benzylamide linker was found to be essential. nih.gov |

Conclusion and Future Outlook in 4 Bromo 1,2,3 Thiadiazole Research

Summary of Key Achievements and Current Understanding

Research into 4-Bromo-1,2,3-thiadiazole and its derivatives has established it as a valuable heterocyclic platform. Key achievements include the development of selective synthesis methods for complex derivatives like 4-bromobenzo[1,2-d:4,5-d′]bis( Current time information in Pasuruan, ID.mdpi.comvulcanchem.comthiadiazole). mdpi.com The reactivity of the C-Br bond has been thoroughly exploited in a range of palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse, unsymmetrically substituted molecules. nih.govmdpi.com This has led to a solid understanding of its role as a versatile building block for creating functional materials for optoelectronics and as a scaffold for biologically active compounds. researchgate.netmdpi.com

Identification of Remaining Challenges and Unexplored Research Avenues

Despite progress, challenges remain. Much of the detailed research has focused on benzo-fused derivatives, while the fundamental chemistry of the simple, non-fused this compound is less explored. A significant research avenue would be a more systematic investigation into the reactivity and synthetic potential of this parent compound. Furthermore, while its derivatives show promise in medicinal chemistry, comprehensive structure-activity relationship (SAR) studies are needed to optimize their therapeutic potential. mdpi.com Another challenge is finding reaction conditions for the selective substitution of both bromine and hydrogen atoms on the same fused-ring molecule to create more complex, unsymmetrically substituted derivatives. researchgate.netresearchgate.net

Potential for Novel Compound Development and Advanced Material Design

The future for this compound research is promising. Its utility as a reactive intermediate is clear, and it holds significant potential for the development of novel compounds. researchgate.net In materials science, the ability to selectively functionalize the thiadiazole core through its bromo-derivative allows for the rational design of advanced materials with tailored electronic properties for next-generation OLEDs, organic photovoltaics, and other semiconductor-based devices. nih.govmdpi.com In medicinal chemistry, it can serve as a starting point for fragment-based drug design, leading to new classes of therapeutic agents targeting a range of diseases. mdpi.com The continued exploration of this compound and its isomers will undoubtedly expand the toolkit of chemists in both academia and industry. e-bookshelf.de

Q & A

Q. What are the optimal synthetic routes for preparing 4-Bromo-1,2,3-thiadiazole, and how can reaction conditions influence yield?

- Methodological Answer : The synthesis of brominated thiadiazoles typically involves electrophilic bromination of precursor thiadiazole derivatives. For example, 5-Bromo-4-methyl-1,2,3-thiadiazole is synthesized via bromination of 4-methyl-1,2,3-thiadiazole using bromine or N-bromosuccinimide (NBS) under controlled conditions . Key parameters include:

- Solvent selection : Polar aprotic solvents like DMSO enhance reaction efficiency (e.g., 65% yield in DMSO for related triazole synthesis) .

- Temperature : Reflux conditions (e.g., 18 hours at 100°C) are often required for cyclization .

- Catalysts : Acidic conditions (e.g., glacial acetic acid) facilitate condensation reactions in multi-step syntheses .

Table 1 : Comparison of yields under varying conditions:

| Precursor | Solvent | Temp. (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| 4-Methyl-1,2,3-thiadiazole | DCM | 25 | NBS | 72 |

| Thiadiazole derivative | DMSO | 100 | H2SO4 | 65 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substitution patterns. For example, the bromine atom in 2-bromo-1,3,4-thiadiazole causes distinct deshielding of adjacent protons .

- IR Spectroscopy : Confirms functional groups (e.g., C-Br stretches at ~550 cm⁻¹) and ring vibrations (~1500 cm⁻¹ for thiadiazole) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns (e.g., [M+2] peak for bromine) .

- HPLC : Assesses purity (>98% purity achievable with C18 columns and acetonitrile/water gradients) .

Q. How does the bromine substituent influence the reactivity of 1,2,3-thiadiazole derivatives?

- Methodological Answer : Bromine enhances electrophilic substitution and cross-coupling potential. For example:

- Nucleophilic Substitution : Bromine at position 4 can be replaced by amines or thiols under mild conditions (e.g., secondary amines at 60°C in DMF) .

- Suzuki Coupling : Pd-catalyzed coupling with aryl boronic acids enables aryl group introduction .

Note : Steric hindrance from adjacent substituents may reduce reactivity .

Advanced Research Questions

Q. How can computational tools predict feasible synthetic pathways for this compound derivatives?

- Methodological Answer : Retrosynthetic analysis using AI-powered platforms (e.g., Reaxys, Pistachio) identifies viable routes by mining reaction databases. For example:

- Template Relevance Models : Prioritize reactions with high similarity to target structures .

- Feasibility Scoring : Algorithms assess precursor availability and reaction plausibility (threshold >0.01) .

Case Study : A one-step bromination route for 5-Bromo-4-methyl-1,2,3-thiadiazole was validated using Reaxys data .

Q. What strategies mitigate contradictions in biological activity data for this compound analogs?

- Methodological Answer : Discrepancies often arise from assay variability. Mitigation approaches include:

- Standardized Protocols : Use CLSI guidelines for antimicrobial testing .

- Dose-Response Curves : Establish IC50 values across multiple cell lines (e.g., anticancer activity in HepG2 vs. MCF-7) .

- Control Compounds : Compare with known inhibitors (e.g., cisplatin for cytotoxicity assays) .

Q. How do solvent and catalyst choices impact the regioselectivity of this compound reactions?

- Methodological Answer :

- Solvent Polarity : Polar solvents (e.g., DMSO) stabilize transition states in SNAr reactions, favoring substitution at position 4 .

- Catalyst Effects : Copper(I) iodide promotes Ullmann coupling with aryl iodides, while Pd(PPh3)4 facilitates Suzuki reactions .

Table 2 : Solvent-catalyst combinations for cross-coupling:

| Reaction Type | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | DMF | Pd(PPh3)4 | 85 |

| Ullmann Coupling | Toluene | CuI | 78 |

Q. What role does this compound play in structure-activity relationship (SAR) studies for anticancer agents?

- Methodological Answer : The bromine atom enhances hydrophobic interactions with enzyme active sites. Key SAR findings:

- Substitution at Position 4 : Bromine improves binding to topoisomerase II (ΔG = -8.2 kcal/mol in docking studies) .

- Methoxy vs. Methyl Groups : Methoxy substituents increase solubility but reduce cytotoxicity (e.g., IC50 = 12 µM vs. 28 µM) .

- Heterocycle Fusion : Triazolo-thiadiazole hybrids show enhanced apoptosis induction (e.g., caspase-3 activation at 10 µM) .

Q. How can reaction kinetics be optimized for large-scale synthesis of this compound derivatives?

- Methodological Answer :

- Continuous Flow Reactors : Reduce reaction time from 18 hours (batch) to 2 hours (flow) .

- Catalyst Recycling : Immobilized Pd nanoparticles enable 5 reuse cycles without yield loss .

- In-line Analytics : HPLC-MS monitors intermediates in real-time .

Notes

- Data tables synthesize findings from multiple studies to highlight trends.

- Advanced questions emphasize mechanistic and computational rigor, while basic questions focus on foundational techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.